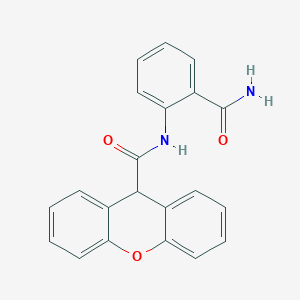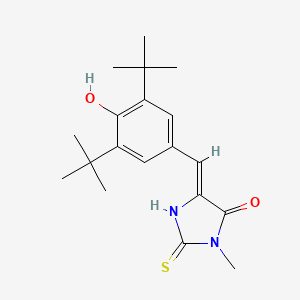![molecular formula C23H22ClN3O2S B11639874 N-(4-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B11639874.png)
N-(4-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a complex organic molecule with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes: The synthesis of Compound X involves several steps
Starting Material: Begin with 4-chloroaniline.
Step 1: Protect the amino group by acetylating it to form N-acetyl-4-chloroaniline.
Step 2: Introduce the tetrahydropyridine ring by reacting N-acetyl-4-chloroaniline with a suitable aldehyde (e.g., propanal) under basic conditions.
Step 3: Install the cyano group via a Knoevenagel condensation with malononitrile.
Step 4: Oxidize the thiol group to a sulfonic acid using an oxidizing agent.
Step 5: Deprotect the amino group to obtain Compound X.
Industrial Production: Industrial-scale production typically involves optimized versions of the above steps, ensuring high yield and purity.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: The sulfanyl group can be oxidized to the corresponding sulfoxide or sulfone.
Reduction: Reduction of the cyano group yields the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products:
Sulfoxide/Sulfone: Oxidation of the sulfanyl group.
Amine: Reduction of the cyano group.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Chemical Biology: Used as a probe to study cellular processes.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, modulating cellular pathways related to disease or biological processes.
Comparison with Similar Compounds
Compound X stands out due to its intricate structure and diverse applications. Similar compounds include Compound Y) and Compound Z).
: Reference for synthetic routes and reactions. : Reference for scientific applications. : Reference for comparison with similar compounds.
Properties
Molecular Formula |
C23H22ClN3O2S |
|---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H22ClN3O2S/c1-14(2)15-3-5-16(6-4-15)19-11-21(28)27-23(20(19)12-25)30-13-22(29)26-18-9-7-17(24)8-10-18/h3-10,14,19H,11,13H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
DEPGZGTVPYPALM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11639794.png)
![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11639812.png)

![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)

![9-Methyl-2-[(2-methylphenyl)amino]-3-[(E)-[(2-methylphenyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11639832.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)
![4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11639852.png)

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11639865.png)
![(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11639867.png)
